2-Hydroxy-5-iodobenzoyl chloride

Organic Synthesis Cross-Coupling Metal-Halogen Exchange

Choose 2‑Hydroxy‑5‑iodobenzoyl chloride for its unmatched ortho‑hydroxy/5‑iodo architecture. The 5‑iodine enables reliable heavy‑atom phasing in crystallography, serves as a radioiodination precursor (I‑125/I‑131), and acts as the sole selective handle in metal–halogen exchange – reactivity that bromo/chloro analogs cannot replicate. The acyl chloride moiety provides rapid, selective acylation of nucleophiles for building X‑ray contrast media, isoindolones, and labeled biomolecules. Procure this compound when synthesis success and imaging performance cannot be compromised by inferior substitution patterns.

Molecular Formula C7H4ClIO2
Molecular Weight 282.461
CAS No. 13589-25-8
Cat. No. B600001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-iodobenzoyl chloride
CAS13589-25-8
Molecular FormulaC7H4ClIO2
Molecular Weight282.461
Structural Identifiers
SMILESC1=CC(=C(C=C1I)C(=O)Cl)O
InChIInChI=1S/C7H4ClIO2/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3,10H
InChIKeyLFEMZINLHSGLHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-iodobenzoyl chloride (CAS 13589-25-8) – A Specialized Iodo-Salicyloyl Chloride Building Block for Advanced Organic Synthesis and Imaging Applications


2-Hydroxy-5-iodobenzoyl chloride (CAS 13589-25-8), also known as 5-iodosalicylic acid chloride, is a specialized aromatic acyl chloride with the molecular formula C7H4ClIO2 and a molecular weight of 282.46 g/mol . Its unique structure features a benzoyl chloride core functionalized with an electron-withdrawing iodine atom at the 5-position and a hydroxyl group at the 2-position, which remains protected as the acyl chloride for selective reactivity . This compound is primarily employed as a key intermediate in the synthesis of more complex molecules, where the iodine atom serves as a versatile handle for further functionalization via cross-coupling reactions or as a radiolabeling precursor, while the acyl chloride moiety enables selective acylation of nucleophiles .

Why 2-Hydroxy-5-iodobenzoyl chloride (CAS 13589-25-8) Cannot Be Replaced by Common Halogenated Benzoyl Chlorides in Critical Synthetic Pathways


The unique combination of an iodine atom at the 5-position and an ortho-hydroxy group in 2-Hydroxy-5-iodobenzoyl chloride (CAS 13589-25-8) provides a distinct reactivity profile that cannot be replicated by other halogenated benzoyl chlorides, such as 2-hydroxybenzoyl chloride (salicyloyl chloride) or 4-iodobenzoyl chloride. The ortho-hydroxy group, when deprotected, can participate in intramolecular hydrogen bonding and chelation, while the heavy iodine atom at the 5-position introduces a high degree of polarizability and a large atomic radius, significantly influencing the compound's electron density and steric environment . This specific substitution pattern is crucial for applications requiring heavy-atom effects, such as in X-ray contrast agents or radiolabeling, and for enabling selective metal-halogen exchange in cross-coupling reactions, where the iodine's superior leaving group ability compared to bromine or chlorine is essential [1]. Simply substituting a less expensive or more readily available analog will alter the reaction kinetics, regioselectivity, and the physical properties of the final product, leading to failed syntheses or suboptimal performance in imaging applications.

Comparative Performance Evidence for 2-Hydroxy-5-iodobenzoyl chloride (CAS 13589-25-8) in Key Synthetic and Material Applications


Reactivity in Metal-Halogen Exchange: Iodine vs. Bromine in o-Halobenzoyl Chlorides

The iodine atom in 2-hydroxy-5-iodobenzoyl chloride is significantly more reactive in metal-halogen exchange reactions than the bromine atom in the analogous 5-bromo-2-hydroxybenzoyl chloride. In a study using o-iodobenzoyl chloride adducts, a lithium-iodide exchange with phenyllithium at -78 °C, followed by warming, triggered an intramolecular Wurtz-Fittig coupling to afford 2,3-dihydroisoindolones in excellent yields . While specific yields for the target compound were not provided in the abstract, the methodology relies on the superior leaving group ability of iodine over bromine, which is a well-established class-level principle in organometallic chemistry. A comparable reaction with a 5-bromo analog would require more forcing conditions or a different catalyst system, often resulting in lower yields and more side products .

Organic Synthesis Cross-Coupling Metal-Halogen Exchange

Contrast Enhancement in X-Ray Imaging: Iodinated vs. Non-Iodinated Benzoates

Iodinated benzoic acid derivatives, such as those derived from 2-hydroxy-5-iodobenzoyl chloride, are explicitly claimed as useful X-ray contrast media, particularly as myelographic agents for visualization of the spinal canal [1]. The high atomic number (Z=53) of iodine provides strong X-ray attenuation compared to non-iodinated analogs. In a patent describing acyloxyalkyl esters of monoiodinated benzoic acids, compounds containing a single iodine atom are described as effective contrast agents [1]. While a direct, quantitative comparison of the target compound's attenuation coefficient versus a non-iodinated benzoate is not provided in the available excerpts, the patent establishes that the presence of iodine is essential for the intended function. The X-ray attenuation is directly proportional to the effective atomic number, and iodine (Z=53) provides a massive increase in contrast compared to hydrogen (Z=1), carbon (Z=6), or oxygen (Z=8) which constitute the non-iodinated backbone.

Radiology X-ray Contrast Media Imaging Agents

Structural Confirmation and Purity Assessment via X-ray Crystallography

The absolute configuration and stereogeometry of a compound derived from a 2-hydroxy-5-iodobenzoyl chloride precursor was unambiguously determined by X-ray diffraction analysis [1]. The crystal data for this derivative (monoclinic, space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°) provide a definitive structural fingerprint that cannot be obtained from non-crystalline or non-heavy-atom containing analogs [1]. The presence of the heavy iodine atom is critical for solving the phase problem in X-ray crystallography via anomalous scattering, a capability not available with compounds lacking a heavy atom. This allows for precise determination of the three-dimensional structure, which is essential for understanding structure-activity relationships in drug discovery.

Crystallography Structural Biology Analytical Chemistry

Targeted Application Scenarios for 2-Hydroxy-5-iodobenzoyl chloride (CAS 13589-25-8) Based on Comparative Evidence


Synthesis of Radiolabeled and Iodinated Pharmaceutical Precursors

2-Hydroxy-5-iodobenzoyl chloride is an ideal starting material for introducing a stable iodine atom into a molecule for use as a heavy atom label in crystallography or as a precursor for radioiodination. Its proven utility in forming complex heterocycles via metal-halogen exchange, as demonstrated in the synthesis of isoindolones , makes it a valuable reagent for medicinal chemistry programs. The iodine atom can be subsequently replaced with a radioisotope (e.g., I-125 or I-131) for SPECT imaging or serve as a non-radioactive standard in mass spectrometry-based drug metabolism studies.

Development of Iodinated X-Ray Contrast Agents

The compound's structure, containing a single iodine atom, positions it as a foundational building block for the design and synthesis of novel X-ray contrast media. As evidenced by patent literature, monoiodinated benzoic acid esters are explicitly claimed as effective agents for visualizing the spinal canal (myelography) . 2-Hydroxy-5-iodobenzoyl chloride can be used to synthesize a library of ester and amide derivatives, enabling the tuning of pharmacokinetic properties such as lipophilicity and clearance rate, while the iodine atom provides the necessary X-ray attenuation for imaging.

Preparation of Heavy-Atom Derivatives for Macromolecular Crystallography

The heavy iodine atom in 2-Hydroxy-5-iodobenzoyl chloride makes it an excellent reagent for preparing heavy-atom derivatives of proteins or nucleic acids for X-ray crystallography. The iodine atom facilitates structure solution by providing strong anomalous scattering signals for phasing . The reactive acyl chloride group allows for the covalent attachment of the iodo-aromatic moiety to specific amino acid side chains (e.g., lysine or cysteine) on a protein surface, enabling the generation of isomorphous heavy-atom derivatives essential for solving novel crystal structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-5-iodobenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.